2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione
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Overview
Description
2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a fused benzene and pyrrole ring system, making it an important molecule in various scientific research fields.
Preparation Methods
The synthesis of 2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione can be achieved through a multicomponent reaction involving arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in an acetonitrile medium under reflux conditions. This reaction is catalyzed by 10 mol% sulfamic acid and typically completes within 20-30 minutes
Chemical Reactions Analysis
2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and hydrogen peroxide for oxidation . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original indole structure.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Indole derivatives, including 2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione, are known for their biologically active properties, making them valuable in the treatment of cancer cells, microbial infections, and various disorders . Additionally, these compounds are used in the development of organic semiconductors and printed electronics .
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione involves its interaction with specific molecular targets and pathways. Indole derivatives typically exhibit their effects through binding to receptors or enzymes, leading to changes in cellular processes
Comparison with Similar Compounds
2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione can be compared to other indole derivatives, such as 1H-indole-2,3-dihydro and 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
CAS No. |
136480-16-5 |
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Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1,3-dihydrobenzo[f]indole-4,9-dione |
InChI |
InChI=1S/C19H15NO2/c1-19(12-7-3-2-4-8-12)11-15-16(20-19)18(22)14-10-6-5-9-13(14)17(15)21/h2-10,20H,11H2,1H3 |
InChI Key |
ISCVDGZDEXCGQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(N1)C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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